Ethynylbenzene-13C2

Übersicht

Beschreibung

Ethynylbenzene-13C2 is a labeled analogue of ethynylbenzene, an aromatic hydrocarbon. This compound is significant in the petrochemical industry as an intermediate in the production of styrene, which is used to make polystyrene, a common plastic material .

Wirkmechanismus

Target of Action

Ethynylbenzene-13C2, also known as Phenylacetylene-1,2-13C2 , is a labeled analogue of Ethynylbenzene It’s known that ethynylbenzene and its analogues are important in the petrochemical industry as intermediates in the production of styrene .

Mode of Action

The general mechanism of electrophilic aromatic substitution, a common reaction type for aromatic compounds like ethynylbenzene, involves the attack of the pi electrons in the aromatic ring on the electrophile . In the next step, a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

It’s known that ethynylbenzene is used as an intermediate in the production of styrene , which is used for making polystyrene, a common plastic material .

Pharmacokinetics

The compound’s physical properties such as boiling point (142-144 °c) and density (0948 g/mL at 25 °C) are known , which could potentially influence its pharmacokinetic behavior.

Result of Action

As an intermediate in the production of styrene , it contributes to the synthesis of polystyrene, a common plastic material .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethynylbenzene-13C2 can be synthesized through various methods. One common approach involves the reaction of benzene with acetylene in the presence of a catalyst. The reaction conditions typically include high temperatures and pressures to facilitate the formation of the ethynyl group on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of labeled carbon sources to incorporate the 13C2 isotopes into the ethynyl group. This process ensures the compound’s isotopic labeling, which is crucial for its applications in scientific research .

Analyse Chemischer Reaktionen

Types of Reactions: Ethynylbenzene-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed:

Oxidation: Benzoic acid

Reduction: Ethylbenzene

Substitution: Brominated or nitrated ethynylbenzene derivatives

Wissenschaftliche Forschungsanwendungen

Ethynylbenzene-13C2 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

Biology: Employed in metabolic studies to trace the incorporation of carbon atoms into biological molecules.

Medicine: Utilized in the development of radiolabeled compounds for imaging and diagnostic purposes.

Industry: Serves as an intermediate in the synthesis of various polymers and materials.

Vergleich Mit ähnlichen Verbindungen

Ethynylbenzene-13C2 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Ethynylbenzene: The non-labeled analogue, used in similar applications but without the isotopic tracking capability.

Phenylacetylene: Another aromatic compound with an ethynyl group, used in organic synthesis and polymer production.

1-Bromo-2-ethynylbenzene: A brominated derivative used in substitution reactions.

This compound’s uniqueness lies in its isotopic labeling, making it invaluable for research applications that require precise tracking and analysis of reaction mechanisms .

Eigenschaften

CAS-Nummer |

263012-32-4 |

|---|---|

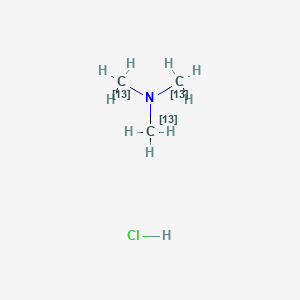

Molekularformel |

C8H6 |

Molekulargewicht |

104.121 |

IUPAC-Name |

ethynylbenzene |

InChI |

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1+1,2+1 |

InChI-Schlüssel |

UEXCJVNBTNXOEH-ZDOIIHCHSA-N |

SMILES |

C#CC1=CC=CC=C1 |

Synonyme |

1-Phenylethyne-13C2; Ethynylbenzene-13C2; NSC 4957-13C2; Phenylacetylene-13C2; Phenylethyne-13C2; Ethynyl-1-13C2-benzene; Phenyl[1-13C2]acetylene; |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol](/img/structure/B569292.png)

![4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholin-4-ium;bromide](/img/structure/B569295.png)

![(1S,8S)-9,9-Difluorobicyclo[6.1.0]nonane](/img/structure/B569298.png)

![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)

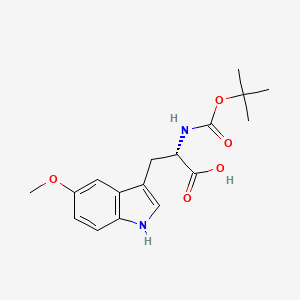

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic Acid](/img/structure/B569311.png)